N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine, also known as NSC23766, is a small molecule initially identified as a specific inhibitor of Rac1, a member of the Rho family of GTPases. [] These GTPases function as molecular switches in various cellular processes, including cell growth, survival, and motility. [] NSC23766 has been extensively used as a research tool to investigate the role of Rac1 in various cellular functions and disease models. []
Nsc 23766 is a selective inhibitor of the Rac1 guanine nucleotide exchange factor (GEF) interaction, primarily targeting the activation of Rac1 by GEFs such as TrioN and Tiam1. This compound has garnered attention in various research fields due to its role in inhibiting Rac1-mediated cellular functions, which are implicated in cancer progression and neuronal signaling pathways. The compound has a molecular weight of 530.97 g/mol and its chemical formula is CHN·3HCl.
Nsc 23766 was originally characterized for its ability to inhibit Rac1 activity, a small GTPase involved in cytoskeletal dynamics and cell signaling. It is classified as a small molecule inhibitor and is predominantly utilized in laboratory research settings to explore Rac1's role in various biological processes, including cancer metastasis and neuronal signaling pathways .
The synthesis of Nsc 23766 involves several chemical reactions that lead to the formation of its complex structure. The detailed synthesis process typically includes:
For example, the synthesis of related compounds like EHop-016 was performed using a two-step method that mirrors the processes used for Nsc 23766, indicating a robust methodology for synthesizing Rac inhibitors .
The molecular structure of Nsc 23766 features a complex arrangement that allows it to effectively bind to Rac1 GEFs. Key structural data include:
The InChI Key for Nsc 23766 is CPUHORIUXPQCHW-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .
Nsc 23766 participates in various chemical reactions primarily through its interaction with Rac1 GEFs. Its mechanism involves:
Research has shown that treatment with Nsc 23766 can reverse tumor cell phenotypes in prostate cancer cells and inhibit mammary carcinoma cell invasion in vitro .
Nsc 23766 exerts its effects through a well-characterized mechanism:
Research indicates that Nsc 23766 can also modulate responses in neuronal cells by influencing glutamate signaling pathways, which are critical for synaptic plasticity .
Nsc 23766 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Nsc 23766 has significant applications in scientific research:
NSC 23766 (N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine trihydrochloride) represents a first-generation pharmacological inhibitor specifically designed to disrupt Rac1 activation. Its molecular mechanism centers on selective interference with Rac1-guanine nucleotide exchange factor (GEF) interactions, thereby preventing the exchange of GDP for GTP that triggers Rac1-mediated signaling cascades.
The specificity of NSC 23766 for Rac1 over related GTPases (Cdc42, RhoA) stems from its targeted binding to a surface cleft on Rac1 essential for GEF recognition. Molecular docking and crystallographic studies reveal that NSC 23766 occupies a hydrophobic pocket formed by residues within Rac1’s switch 1 (residues 30–40) and switch 2 (residues 60–76) domains. Key interactions include:
This binding site directly overlaps with the docking interface for the catalytic DH (Dbl homology) domains of Rac1-specific GEFs Tiam1 (T-lymphoma invasion and metastasis 1) and TrioN. By sterically hindering Tiam1/TrioN access, NSC 23766 prevents GEF-mediated displacement of GDP, thereby locking Rac1 in its inactive state. Mutagenesis studies confirm that residues Asp38 and Asn39 are critical for NSC 23766 efficacy; their mutation ablates inhibitory activity [1] [9].
Table 1: Key Residues in Rac1 for NSC 23766 Binding and Functional Impact
Rac1 Residue | Domain | Interaction Type with NSC 23766 | Effect of Mutation on Inhibition |
---|---|---|---|
Asp38 | Switch 1 | Hydrogen bonding | Complete loss of inhibition |
Asn39 | Switch 1 | Hydrogen bonding | Complete loss of inhibition |
Trp56 | Switch 2 | π-π stacking | Reduced affinity (~80% loss) |
Val36 | Switch 1 | Hydrophobic packing | Reduced affinity (~50% loss) |
Phe37 | Switch 1 | Hydrophobic packing | Reduced affinity (~40% loss) |
NSC 23766 demonstrates a half-maximal inhibitory concentration (IC₅₀) of approximately 50 μM for blocking Rac1 activation by Tiam1 and TrioN in cell-free systems. Critically, selectivity profiling against related GTPases reveals:
This selectivity arises from structural divergence in the GEF-binding pockets of Cdc42 and RhoA, which lack the complementary steric and electrostatic features required for NSC 23766 binding. Notably, NSC 23766 does not compete with GTP or GDP binding to Rac1, acting purely as a protein-protein interaction inhibitor rather than a nucleotide-competitive agent [1] [2] [8].
Table 2: Selectivity Profile of NSC 23766 Against Rho GTPases
GTPase | GEF Tested | IC₅₀ (μM) | Fold Selectivity vs. Rac1 |
---|---|---|---|
Rac1 | Tiam1 | 50.3 | 1 (Reference) |
Rac1 | TrioN | 49.8 | 1 |
Cdc42 | ITSN | >5000 | >100 |
RhoA | LARG | >5000 | >100 |
RhoA | p115-RhoGEF | >5000 | >100 |
Rac1 | Vav1 | >200 | ~4 |
Despite its design as a Rac1-GEF disruptor, NSC 23766 exhibits significant off-target activities at clinically relevant concentrations (≥50 μM). These interactions complicate the interpretation of cellular and in vivo data attributed solely to Rac1 inhibition and necessitate appropriate pharmacological controls.
NSC 23766 functions as a competitive antagonist at multiple muscarinic acetylcholine receptor (mAChR) subtypes, with highest affinity for M2 and M3:
This antagonism was identified via radioligand ([³H]-N-methylscopolamine) displacement assays in membranes from HEK-293 cells overexpressing human mAChR subtypes. Molecular docking to mAChR crystal structures suggests NSC 23766’s diethylamino moiety mimics the quaternary amine of acetylcholine, forming salt bridges with conserved aspartate residues (Asp103 in M2; Asp147 in M3) in the orthosteric binding pocket. Functionally, this inhibits:
These effects occur within the same concentration range (50–100 μM) used for Rac1 inhibition, confounding cardiovascular and neuronal studies where cholinergic signaling is active [1] [6].
Table 3: NSC 23766 Binding Affinities at Muscarinic Receptor Subtypes
mAChR Subtype | Tissue/Expression System | Kᵢ (μM) | Functional Effect |
---|---|---|---|
M2 | HEK-293 membranes | 17.8 | Inhibition of cAMP reduction |
M3 | HEK-293 membranes | 32.4 | Inhibition of IP₁ accumulation |
M1 | HEK-293 membranes | >100 | No significant effect at ≤100 μM |
M4 | HEK-293 membranes | >100 | No significant effect at ≤100 μM |
In cortical and hippocampal neurons, NSC 23766 (≥50 μM) directly inhibits N-methyl-D-aspartate receptor (NMDAR)-mediated currents and downstream signaling:
Electrophysiological analyses demonstrate that NSC 23766 reduces synaptically evoked NMDAR excitatory postsynaptic currents (EPSCs) in rat hippocampal slices without affecting AMPA receptor currents. This is mechanistically distinct from its Rac1 effects, as:
The compound’s pyrimidine and quinoline moieties are predicted to interact with the NMDAR GluN2B subunit’s bilobed agonist-binding domain, though structural details remain unresolved. Functionally, this off-target activity impairs NMDAR-dependent long-term potentiation (LTP) and depression (LTD), processes critical for learning and memory [3] [5] [6].
Table 4: Dual Off-Target Mechanisms of NSC 23766 in Neuronal Systems
Target System | Concentration Range | Key Effects | Rac1-Independent? |
---|---|---|---|
NMDA Receptors | 50–100 μM | 60–70% ↓ in NMDA currents; impaired LTP/LTD induction | Yes (confirmed via Rac1 Q61L) |
CREB Signaling | ≥50 μM | ↓ Basal pCREB; reverses high-dose NMDA-induced pCREB shutoff | Yes |
mAChR (M2/M3) | 20–100 μM | Blocks carbachol responses; inhibits contractility and second messenger pathways | Untested |
Table 5: Chemical and Pharmacological Profile of NSC 23766
Property | Value |
---|---|
Chemical Name | N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine trihydrochloride |
Molecular Weight | 530.97 g/mol (free base: 416.58 g/mol) |
CAS Number | 1177865-17-6 (trihydrochloride) |
733767-34-5 (free base) | |
Solubility | 100 mM in H₂O or DMSO |
Primary Target (IC₅₀) | Rac1-Tiam1 (50 μM) |
Key Off-Targets | M2 mAChR (Kᵢ=17.8 μM), M3 mAChR (Kᵢ=32.4 μM), NMDA Receptors |
Cell Permeability | Yes |
Central Activity | Yes (crosses BBB) |
Related Compounds | EHT1864 (Rac family inhibitor) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7